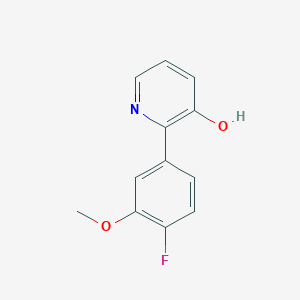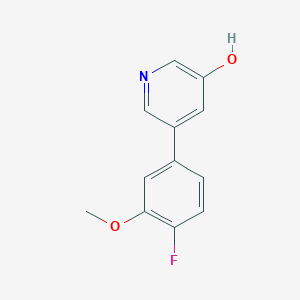
5-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95%
Descripción general
Descripción
5-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% (5-C2MP-2H) is an organic compound with a wide range of applications in scientific research. It is a versatile compound with a hydroxyl group, a chloro group and a methyl group, which makes it a promising candidate for a range of applications. 5-C2MP-2H is a white powder with a melting point of 99-102°C and a boiling point of 246-248°C. It is soluble in water, methanol and ethanol and is used in various laboratory experiments.
Aplicaciones Científicas De Investigación
5-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and is also used as a starting material for the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of various compounds. In addition, 5-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% is used as a chromogenic reagent in the detection of various compounds.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% is not fully understood. It is believed that the hydroxyl group of 5-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% can form hydrogen bonds with the substrate, thus allowing for the formation of a stable intermediate. The methyl group of 5-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% can also form a hydrogen bond with the substrate, which allows for the formation of a more stable intermediate. The chloro group of 5-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% can also form a hydrogen bond with the substrate, which allows for the formation of a more stable intermediate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% are not fully understood. It is believed that 5-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% can act as an inhibitor of various enzymes, such as cytochrome P450 enzymes and monoamine oxidase, which can affect the metabolism of drugs and other compounds. 5-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% can also act as an antioxidant and can inhibit the formation of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its versatility. It can be used in a variety of reactions and can be used as a reagent in organic synthesis. Furthermore, 5-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% is relatively inexpensive and readily available. However, it is important to note that 5-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% is a hazardous material and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% in scientific research. It could be used as a catalyst in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It could also be used as a reagent in the synthesis of various compounds, such as polymers and dyes. Additionally, it could be used as a chromogenic reagent in the detection of various compounds. Furthermore, 5-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% could be used in the development of new drugs and drug delivery systems. Finally, 5-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% could be used in the development of new analytical techniques and methods.
Métodos De Síntesis
5-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% can be synthesized through a variety of methods. The most common method is the Friedel-Crafts acylation of 2-hydroxy-3-chloro-2-methylpyridine, which is a two-step reaction. In the first step, the pyridine is acylated with acetic anhydride to form the acylated pyridine. In the second step, the acylated pyridine is reacted with a base such as potassium carbonate, which results in the formation of 5-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95%. Other methods for the synthesis of 5-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% include the reaction of 2-hydroxy-3-chloro-2-methylpyridine with ethyl acetate, the reaction of 2-hydroxy-3-chloro-2-methylpyridine with ethyl bromide, and the reaction of 2-hydroxy-3-chloro-2-methylpyridine with ethyl iodide.
Propiedades
IUPAC Name |
5-(3-chloro-2-methylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-10(3-2-4-11(8)13)9-5-6-12(15)14-7-9/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZAWARDEPWLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682841 | |
| Record name | 5-(3-Chloro-2-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-2-methylphenyl)-2-hydroxypyridine | |
CAS RN |
1111115-32-2 | |
| Record name | 5-(3-Chloro-2-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















